isopropyl N-(3-bromobenzyl)carbamate
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
propan-2-yl N-[(3-bromophenyl)methyl]carbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)15-11(14)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
MMMOKYAMXFBZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution of halogens (chlorine vs. bromine) and functional groups significantly impacts physicochemical properties:
Key Observations :
Chlorpropham (CIPC) :
Brominated Analog (Hypothetical) :
Environmental and Toxicological Profiles
Critical Notes:
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack : The hydroxyl group of 3-bromobenzyl alcohol attacks the electrophilic carbon of isopropyl isocyanate.
-
Proton transfer : A base (e.g., sodium bicarbonate) deprotonates the intermediate, yielding the carbamate product.
Optimized Parameters :
-
Catalyst : Zinc acetyl acetonate (1–5 mol%) accelerates the reaction, reducing by-products such as ureas or allophanates.
-
Solvent : Dichloromethane (DCM) or toluene, chosen for their inertness and ability to dissolve both reactants.
-
Temperature : 0–5°C during reagent addition, followed by stirring at room temperature (20–25°C).
-
Stoichiometry : A 1:1 molar ratio of isocyanate to alcohol ensures minimal residual reactants.
Example Protocol :
-
Combine 3-bromobenzyl alcohol (0.247 mol) and DCM (250 g) in a jacketed reactor under nitrogen.
-
Add zinc acetyl acetonate (1.49 g) and cool to 0–5°C.
-
Slowly add isopropyl isocyanate (0.247 mol) via addition funnel.
-
Stir for 16 hours at room temperature.
-
Wash with 5% sodium bicarbonate and water, dry over MgSO₄, and concentrate to isolate the product.
Yield and Purity :
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | By-Products (%) |
|---|---|---|---|---|
| Zinc acetylacetonate | 16 | 89.1 | 94.9 | 0 |
| Dibutyltin dilaurate | 41 | 66 | 98.5 | 2.2 |
Data adapted from US6133473A, comparing catalytic systems.
Alternative Pathway: Chloroformate-Amine Coupling
While less common, this compound can be synthesized via reaction of 3-bromobenzylamine with isopropyl chloroformate . This method, inspired by the synthesis of carbazole derivatives, involves the formation of a carbamate bond through amine-chloroformate interaction.
Reaction Setup
-
Reagents :
-
3-Bromobenzylamine (1.0 equiv)
-
Isopropyl chloroformate (1.5 equiv)
-
Base: Sodium carbonate (2.0 equiv)
-
-
Conditions : Room temperature, 24 hours under inert atmosphere.
Procedure :
-
Dissolve 3-bromobenzylamine (0.158 mol) and Na₂CO₃ (0.316 mol) in 1,4-dioxane.
-
Add isopropyl chloroformate (0.158 mol) dropwise.
-
Stir for 24 hours, filter, and concentrate.
-
Purify via flash chromatography (hexane/ethyl acetate gradient).
Challenges :
-
Lower yields (16% in model systems) due to competing hydrolysis of chloroformate.
-
Requires rigorous exclusion of moisture.
Comparative Analysis of Methods
Advantages of Isocyanate-Alcohol Route :
Limitations of Chloroformate-Amine Route :
Industrial Considerations
-
Catalyst Recycling : Zinc acetyl acetonate can be recovered from aqueous washes via precipitation at pH 4–5.
-
Solvent Recovery : DCM is distilled and reused, reducing costs.
-
Safety : Exothermic reaction during isocyanate addition necessitates controlled cooling.
Emerging Innovations
Recent advances in flow chemistry enable continuous production of carbamates, reducing reaction times to 2–4 hours. However, these methods remain experimental for brominated substrates.
Q & A
Q. What are the recommended synthetic routes for isopropyl N-(3-bromobenzyl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via carbamate formation using isopropyl chloroformate and 3-bromobenzylamine under basic conditions. A typical protocol involves:
- Dissolving 3-bromobenzylamine in a dry solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts.
- Slow addition of isopropyl chloroformate at 0–5°C to control exothermic reactions.
- Stirring at room temperature for 12–24 hours, followed by purification via column chromatography .
Optimization Tips: - Use anhydrous conditions to prevent hydrolysis of the chloroformate.
- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane). Adjust stoichiometry (1:1.2 amine:chloroformate) to maximize yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet for CH3) and bromobenzyl protons (δ 7.2–7.5 ppm, aromatic protons) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%). The molecular ion peak ([M+H]+) should match the theoretical m/z (e.g., ~286 for C11H14BrNO2) .
- Elemental Analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values.
Q. What stability considerations are critical for storing this compound in laboratory settings?
Methodological Answer:
- Storage Conditions : Keep in airtight, amber glass containers at –20°C to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free 3-bromobenzylamine or isopropanol).
- Avoid Contaminants : Exclude strong acids/bases, which accelerate carbamate hydrolysis .
Advanced Research Questions
Q. How can researchers investigate the enzymatic hydrolysis of this compound, and what kinetic parameters are relevant?
Methodological Answer:
- Enzyme Assays : Use liver microsomes or purified esterases/carboxylesterases. Monitor hydrolysis via UV-Vis (e.g., release of 3-bromobenzylamine at λ = 254 nm) .
- Kinetic Analysis : Calculate and using Michaelis-Menten plots. Compare with structurally related carbamates (e.g., chlorpropham) to assess steric/electronic effects of the bromine substituent .
- Inhibition Studies : Test competitive inhibitors (e.g., phenylmethyl sulfonyl fluoride) to confirm enzyme specificity .
Q. What computational strategies are effective for predicting the bioactivity of this compound against target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the bromobenzyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .
Q. How can enantiomeric resolution be achieved for this compound, and what chiral stationary phases are suitable?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases. Optimize flow rate (1.0 mL/min) and temperature (25°C) .
- Synthesis of Enantiopure Intermediates : Start with enantiomerically pure 3-bromobenzylamine (e.g., via enzymatic resolution) before carbamate formation .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with racemic mixtures .
Q. What strategies are recommended for analyzing environmental degradation products of this compound?
Methodological Answer:
- Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254 nm) and identify products via LC-QTOF-MS. Major products may include 3-bromobenzyl alcohol and CO2 .
- Soil Metabolism Assays : Incubate compound with soil microbiota (OECD 307 guidelines). Extract metabolites with acetonitrile and characterize via GC-MS .
- Ecotoxicity Profiling : Test degradation products on model organisms (e.g., Daphnia magna) to assess environmental risk .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this carbamate?
Methodological Answer:
- Analog Synthesis : Replace the bromine atom with other halogens (Cl, F) or electron-withdrawing groups (NO2) to modulate electronic effects .
- Biological Testing : Screen analogs against target enzymes (e.g., cholinesterases) and compare IC50 values.
- 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent properties with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
